(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation of simple racemic diols and primary amines . This method allows for the rapid access to a wide range of diversely substituted enantioenriched pyrrolidines.
Industrial Production Methods
Industrial production of (S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve the use of scalable catalytic processes, such as the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and proficient rhodium catalysts . These methods provide high yields and are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enantioselective proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine include other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and trifluoromethyl groups enhances its ability to interact with biological targets and increases its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H15F3N2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)17(11-6-7-16-8-11)9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
InChI Key |
KMBMYNDKWYEYAI-NSHDSACASA-N |
Isomeric SMILES |
C1CNC[C@H]1N(CC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CNCC1N(CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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